2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DT-011 and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research in the medical field.
Scientific Research Applications
- Field: Organic Chemistry
- Application: 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
- Method: The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
- Results: These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .
- Field: Medicinal Chemistry
- Application: 2,3-Dihydropyran is used in the synthesis of potent and selective myeloperoxidase inhibitors useful as antimicrobial oxidants .
- Method & Results: Unfortunately, the specific methods and results are not provided in the source .
- Field: Medicinal Chemistry
- Application: 2,3-Dihydropyran is used to synthesize novel and selective σ1 receptor ligands .
- Method & Results: Unfortunately, the specific methods and results are not provided in the source .
Protecting Groups in Organic Synthesis
Synthesis of Myeloperoxidase Inhibitors
Synthesis of σ1 Receptor Ligands
Synthesis of Histone Deacetylase (HDAC) Inhibitors
- Field: Organic Chemistry
- Application: A tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .
- Method & Results: Unfortunately, the specific methods and results are not provided in the source .
Synthesis of Pyranose Sugars
Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
- Field: Organic Chemistry
- Application: A tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .
- Method & Results: Unfortunately, the specific methods and results are not provided in the source .
Synthesis of Pyranose Sugars
Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
properties
IUPAC Name |
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)18-10)14(16)15-5-8-19-12-3-6-17-7-4-12/h9,12H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWQRJIQWCJMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide |
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